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Introduction
Candida auris has emerged as a formidable fungal pathogen of global concern, primarily due to

its propensity for multidrug resistance, which complicates treatment and infection control. This

technical guide provides an in-depth exploration of the core genetic mechanisms conferring

resistance to the main classes of antifungal agents: azoles, echinocandins, and polyenes. The

guide details the specific genetic alterations, their quantitative impact on drug susceptibility, the

experimental protocols used to elucidate these mechanisms, and the key signaling pathways

involved.

Azole Resistance
Resistance to azole antifungals, such as fluconazole, is widespread in C. auris and is primarily

mediated by two synergistic mechanisms: alterations in the drug target enzyme, lanosterol 14-

α-demethylase, encoded by the ERG11 gene, and the overexpression of efflux pumps.

Mutations in the ERG11 Gene
Point mutations in the ERG11 gene are a major contributor to azole resistance. These

mutations lead to amino acid substitutions that reduce the binding affinity of azole drugs to the

Erg11 protein. The most frequently observed and clinically relevant mutations are summarized

below.
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Table 1: Common ERG11 Mutations and Their Impact on Fluconazole MIC in C. auris

Mutation (Amino
Acid Substitution)

Associated
Clade(s)

Fold Change in
Fluconazole MIC

References

Y132F I, IV 8–16 [1][2]

K143R I, IV 8–16 [1][2]

F126L (often with

V125A)
III 8–16 [3][4]

F444L IV 4 [5]

S611P (in TAC1b) +

F444L (in ERG11)
IV 16 [5]

Overexpression of Efflux Pumps
Increased efflux of azole drugs from the fungal cell is another critical resistance mechanism.

This is often due to the overexpression of ATP-binding cassette (ABC) transporters, particularly

Cdr1.

CDR1 Overexpression: The upregulation of the CDR1 gene, encoding a key efflux pump,

significantly contributes to azole resistance. Deletion of CDR1 in a resistant isolate has been

shown to dramatically reduce fluconazole MIC.

Regulation by TAC1b: Gain-of-function mutations in the transcription factor TAC1b are a

primary driver of CDR1 overexpression. These mutations lead to constitutive activation of the

Tac1b protein, resulting in enhanced transcription of CDR1.[6][7][8]

Echinocandin Resistance
Echinocandins are a first-line therapy for invasive candidiasis, and resistance in C. auris is an

emerging threat. The primary mechanism of echinocandin resistance is the acquisition of

mutations in the FKS1 gene.

Mutations in the FKS1 Gene
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The FKS1 gene encodes the catalytic subunit of β-(1,3)-D-glucan synthase, the target of

echinocandins. Mutations in specific "hot spot" regions of FKS1 alter the enzyme's structure,

reducing its susceptibility to inhibition by echinocandins.

Table 2: Common FKS1 Mutations and Their Impact on Echinocandin MICs in C. auris

Mutation (Amino
Acid Substitution)

Hot Spot Region
Associated
Echinocandin MIC
Increase

References

S639F 1

Significant increase in

caspofungin,

micafungin, and

anidulafungin MICs

[1][9][10]

S639Y 1

Significant increase in

caspofungin,

micafungin, and

anidulafungin MICs

[9]

F635Y 1

Increase in

caspofungin MIC (4-

16 µg/mL)

[1][10]

F635L 1
Elevated

anidulafungin MIC
[1][10]

R1354S/H/Y 2
Increase in

caspofungin MIC
[1][9][10]

D642Y 1
Increase in

caspofungin MIC
[9]

Polyene Resistance
Resistance to polyenes, such as amphotericin B, is less common but has been reported in C.

auris. The mechanisms are not as well-defined as for other antifungal classes but are thought

to involve alterations in the ergosterol biosynthesis pathway.
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Mutations in ERG genes: While less frequently documented as a primary driver of clinical

resistance, mutations in genes such as ERG2, ERG3, and ERG6, which are involved in later

steps of ergosterol biosynthesis, have been associated with reduced amphotericin B

susceptibility in other Candida species and are a potential mechanism in C. auris.

Signaling Pathways in Drug Resistance
Several conserved signaling pathways play a crucial role in mediating stress responses and

contributing to antifungal drug resistance in C. auris.

Calcineurin Pathway
The calcineurin pathway is a key regulator of stress responses, including tolerance to

antifungal drugs.

Components: This pathway is composed of the catalytic subunit Cna1 and the regulatory

subunit Cnb1.

Function in Resistance: Deletion of calcineurin components leads to increased susceptibility

to both azoles and echinocandins. The downstream transcription factor Crz1 is involved in

mediating these responses.[11][12][13][14][15]

High-Osmolarity Glycerol (HOG) Pathway
The HOG pathway is another critical signaling cascade involved in stress adaptation and drug

resistance.

Components: The central component of this pathway is the MAP kinase Hog1.

Function in Resistance: The HOG pathway is implicated in resistance to cell wall damaging

agents and plays a role in the overall stress response that can contribute to antifungal

tolerance.[16]

Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate

the genetic basis of drug resistance in C. auris.
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Antifungal Susceptibility Testing: CLSI Broth
Microdilution Method (M27)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of

antifungal agents.[11][12][17]

Materials:

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.

96-well microtiter plates.

Antifungal drug stock solutions.

C. auris isolate.

Spectrophotometer or microplate reader.

Procedure:

Inoculum Preparation: Culture the C. auris isolate on Sabouraud dextrose agar at 35°C.

Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland

standard. Further dilute this suspension in RPMI medium to obtain a final inoculum

concentration of 0.5–2.5 × 10³ cells/mL.

Drug Dilution: Prepare serial twofold dilutions of the antifungal drugs in RPMI medium

directly in the 96-well plates.

Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing

the drug dilutions. Include a drug-free growth control well and a sterile control well.

Incubation: Incubate the plates at 35°C for 24 hours.

MIC Determination: The MIC is the lowest concentration of the drug that causes a significant

inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.
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Site-Directed Mutagenesis for Investigating Specific
Mutations
This technique is used to introduce specific mutations into a gene of interest (e.g., ERG11 or

FKS1) to confirm their role in drug resistance.

Materials:

Plasmid DNA containing the target gene.

Two complementary oligonucleotide primers containing the desired mutation.

High-fidelity DNA polymerase.

DpnI restriction enzyme.

Competent E. coli cells for transformation.

Procedure:

Primer Design: Design two complementary primers that contain the desired mutation and

anneal to the plasmid template at the site of the mutation.

PCR Amplification: Perform PCR using the plasmid template and the mutagenic primers. The

high-fidelity polymerase will amplify the entire plasmid, incorporating the mutation.

DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves

methylated parental DNA, leaving the newly synthesized, unmethylated, and mutated

plasmid intact.

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify

the presence of the desired mutation by DNA sequencing.

Expression in C. auris: The mutated gene can then be expressed in a susceptible C. auris

strain to assess its impact on drug susceptibility.
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Gene Expression Analysis by RT-qPCR
Reverse transcription-quantitative PCR (RT-qPCR) is used to measure the expression levels of

specific genes, such as CDR1 and ERG11.

Procedure:

RNA Extraction:

Grow C. auris cells to mid-log phase and expose them to the desired condition (e.g., with

or without an antifungal drug).

Harvest the cells by centrifugation.

Lyse the cells using a suitable method (e.g., bead beating with TRIzol reagent).

Isolate total RNA using a commercial kit or a phenol-chloroform extraction protocol.[18][19]

[20]

Treat the RNA with DNase I to remove any contaminating genomic DNA.[21]

cDNA Synthesis:

Quantify the RNA and assess its purity.

Synthesize first-strand complementary DNA (cDNA) from the RNA template using a

reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random

hexamers).[18]

qPCR:

Set up the qPCR reaction using a qPCR master mix, cDNA template, and gene-specific

primers for the target gene (e.g., CDR1) and a reference (housekeeping) gene (e.g.,

ACT1).

Perform the qPCR on a real-time PCR instrument.

Data Analysis (2-ΔΔCt Method):
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Step 1: Calculate ΔCt: For each sample, calculate the difference between the Ct value of

the target gene and the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).[22]

[23][24][25][26]

Step 2: Calculate ΔΔCt: Select a calibrator sample (e.g., untreated control). Calculate the

difference between the ΔCt of each sample and the ΔCt of the calibrator (ΔΔCt =

ΔCtsample - ΔCtcalibrator).[22][23][24][25][26]

Step 3: Calculate Fold Change: The fold change in gene expression is calculated as 2-

ΔΔCt.[22][23][24][25][26]

CRISPR-Cas9 Mediated Gene Editing
CRISPR-Cas9 technology allows for precise and efficient targeted gene disruption or

modification in C. auris to study the function of genes involved in drug resistance.[27][28][29]

[30]

General Workflow:

Design of Guide RNA (gRNA): Design a gRNA that is complementary to a 20-nucleotide

target sequence in the gene of interest. The target sequence must be immediately upstream

of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes

Cas9).

Construction of CRISPR-Cas9 System: Clone the gRNA sequence into a vector that also

expresses the Cas9 nuclease. This can be an integrative or an episomal plasmid.[27][28]

Design of a Repair Template: To disrupt a gene, a repair template containing short homology

arms (typically 50-100 bp) flanking a selectable marker or a stop codon can be used. For

precise edits, a longer repair template with the desired change is required.

Transformation: Co-transform the CRISPR-Cas9 plasmid and the repair template into C.

auris cells using a method such as electroporation or lithium acetate transformation.

Selection and Screening: Select for transformants that have incorporated the selectable

marker. Screen for successful gene editing by PCR and confirm by Sanger sequencing.
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The genetic basis of drug resistance in Candida auris is complex and multifactorial, involving

specific mutations in drug target genes, overexpression of efflux pumps, and the contribution of

cellular stress response pathways. A thorough understanding of these mechanisms is

paramount for the development of novel therapeutic strategies and rapid molecular diagnostics

to combat this urgent public health threat. This guide provides a comprehensive overview of the

current knowledge, offering a valuable resource for researchers and drug development

professionals dedicated to addressing the challenge of antifungal resistance in C. auris.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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